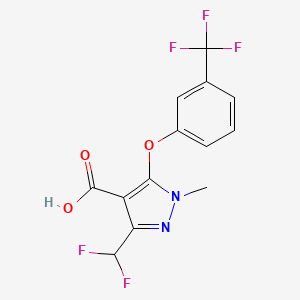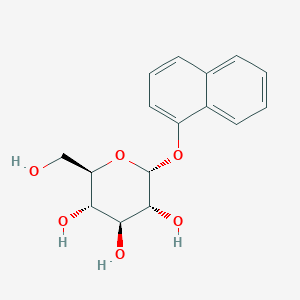
3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid
概要
説明
Trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Some common examples are trifluoromethane H– CF3, 1,1,1-trifluoroethane H3C – CF3, and hexafluoroacetone F3C –CO– CF3 .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physical and chemical properties. It has a significant electronegativity and can lower the basicity of compounds like trifluoroethanol .科学的研究の応用
Medicine
The trifluoromethyl group is a common feature in many pharmaceutical compounds, contributing to their metabolic stability and often improving their pharmacological properties . This compound, with its trifluoromethyl group, could be involved in the development of new drugs, particularly those targeting conditions that benefit from increased lipophilicity and membrane permeability.
Agriculture
Compounds with trifluoromethyl groups are often used in the development of agrochemicals. Their potential applications include the synthesis of herbicides and pesticides, where they can improve the bioactivity and durability of these substances .
Electronics
The electronic properties of materials can be significantly altered by the introduction of fluorinated groups. In the field of organic electronics, such as organic light-emitting diodes (OLEDs), the trifluoromethyl group can enhance the performance of the devices by preventing intermolecular aggregations and reducing self-quenching behaviors, which is crucial for achieving high-efficiency light emission .
Materials Science
In materials science, the incorporation of fluorine atoms can lead to the development of materials with unique properties, such as increased resistance to solvents and chemicals, or improved thermal stability. The trifluoromethyl group in particular can be used to modify surface properties, create low-friction coatings, and develop advanced polymers .
Environmental Science
Fluorinated compounds are often explored for their potential use in environmental remediation technologies. They can be used to create barriers that prevent the spread of contaminants in soil and groundwater, or to develop materials that can absorb and neutralize toxic substances .
Catalysis
The trifluoromethyl group can also play a role in catalysis, particularly in reactions that involve the transfer of fluorine atoms or the introduction of fluorine-containing groups into organic molecules. This can be important for the synthesis of complex organic compounds, including those used in medicinal chemistry .
作用機序
将来の方向性
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds, indicating its importance in these fields .
特性
IUPAC Name |
3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O3/c1-20-11(8(12(21)22)9(19-20)10(14)15)23-7-4-2-3-6(5-7)13(16,17)18/h2-5,10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGSAQBIBBCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)

![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)
![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)